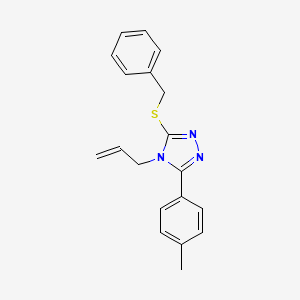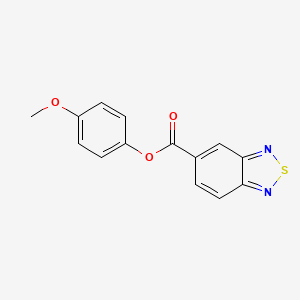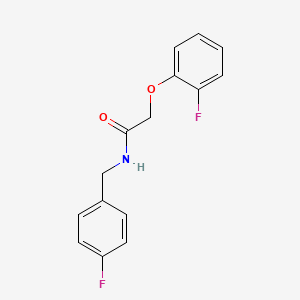![molecular formula C15H16N2O5S B5686084 N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5686084.png)
N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide, also known as AD4, is a compound that has been extensively studied for its potential applications in various fields of scientific research. AD4 is a benzamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival. N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide has been shown to exhibit a range of other biochemical and physiological effects. Studies have shown that N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity and good yields. It also exhibits a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide. One area of interest is the development of N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide-based therapeutics for the treatment of cancer and other diseases. Another potential direction is the study of N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide's mechanism of action, which could provide insights into the underlying biological processes that are involved in cancer cell proliferation and survival. Additionally, further studies could investigate the potential applications of N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide in other areas of research, such as neurodegenerative diseases and inflammation.
Métodos De Síntesis
The synthesis of N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide. The synthesis of N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide has been optimized to yield high purity and good yields.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide exhibits anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-13-8-3-10(9-14(13)22-2)15(18)17-11-4-6-12(7-5-11)23(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSOJVUFPTZFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-sulfamoylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-butyl-5-[2-(3-chloroisoxazol-5-yl)ethyl]-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5686026.png)


![N-{rel-(3R,4S)-4-cyclopropyl-1-[(2E)-2-methyl-2-buten-1-yl]-3-pyrrolidinyl}-3-(2-oxo-1-piperidinyl)propanamide hydrochloride](/img/structure/B5686039.png)
![4-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5686040.png)
![2-[5-[2-(3-chloroisoxazol-5-yl)ethyl]-1-(2,3-dihydro-1H-inden-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5686046.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5686055.png)
![ethyl 2-methylimidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B5686060.png)
![1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone](/img/structure/B5686071.png)
![1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine](/img/structure/B5686082.png)


![5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5686103.png)